(1-甲基哌啶-4-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

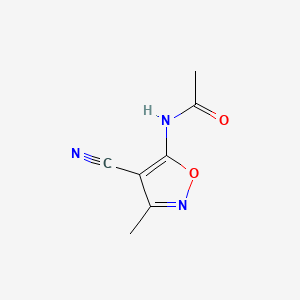

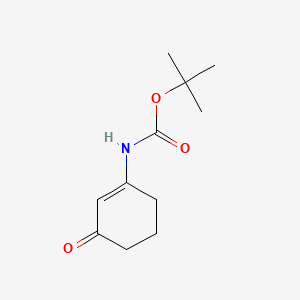

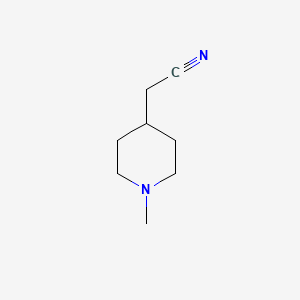

“(1-Methylpiperidin-4-yl)acetonitrile” is a chemical compound with the CAS Number: 164926-88-9 . It has a linear formula of C8H14N2 and a molecular weight of 138.21 . The IUPAC name for this compound is (1-methyl-4-piperidinyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of “(1-Methylpiperidin-4-yl)acetonitrile” can be represented by the InChI code: 1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 . This indicates that the compound consists of a six-membered piperidine ring with a methyl group attached to one of the nitrogen atoms and an acetonitrile group attached to the 4-position of the piperidine ring .Physical And Chemical Properties Analysis

“(1-Methylpiperidin-4-yl)acetonitrile” has a molecular weight of 138.21 .科学研究应用

合成和结构表征

合成并结构表征了4-(2-氯苄基)-1-(5-氟-2-羟基-3-((4-甲基哌啶-1-基)甲基)苯基)-[1,2,4]三唑[4,3-a]喹唑啉-5(4H)-酮化合物,展示了1-甲基哌啶-4-基衍生物在开发具有潜在抗肿瘤活性的新化合物方面的实用性。通过各种光谱方法和X射线衍射确认了该化合物的结构,突显了其在研究分子几何构型、静电势和与生物靶标的相互作用中的相关性 (Zhou et al., 2021)。

反应动力学和机制

已探索了涉及(1-甲基哌啶-4-基)乙腈衍生物的反应动力学和机制,例如在合成adavosertib,AZD1775时。该过程涉及SNAr反应,展示了该化合物在合成相关条件下促进速率限制的质子转移机制的作用 (Ashworth et al., 2021)。

新型合成技术

开发了涉及1-甲基哌啶-4-酮及其类似物的简便一锅法合成技术,以高效产生与杂环融合的邻氨基氰基和二氰基苯胺。该过程展示了该化合物通过超声辐射在伪四组分反应中创建复杂结构的多功能性,突显了其在有机合成和药物发现工作中的实用性 (Mojtahedi et al., 2016)。

分析方法开发

在生物基质中对1'-(2-氨基-3-甲基苯甲酰)-4-[[[(3-氯苯基)磺酰]苯基]甲基]-1,4'-双哌啶盐酸盐(SCH 211803)的定量突显了该化合物在开发敏感、特异和可重复的分析方法方面的重要性。这有助于理解药代动力学并支持临床前研究,说明了1-甲基哌啶-4-基衍生物在生物医学研究中的关键作用 (Yang et al., 2004)。

催化和氧化过程

溶液中含有1-甲基哌啶-4-基衍生物的稳定性和催化活性,例如在氧化醇过程中,展示了这些化合物在促进高效和环保的化学转化中的潜力。这一研究领域为利用这些衍生物进行合成有机化学和工业应用开辟了新途径 (Steves & Stahl, 2015)。

未来方向

Piperidine derivatives, including “(1-Methylpiperidin-4-yl)acetonitrile”, continue to be an important area of research in the field of drug discovery . They are used in the design of drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

The primary target of (1-Methylpiperidin-4-yl)acetonitrile is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

(1-Methylpiperidin-4-yl)acetonitrile acts as a potent and selective antagonist at the 5-HT6 receptor . Antagonism of this receptor has been associated with increased levels of neurotransmitters like glutamate and acetylcholine in the brain, which are associated with learning and memory .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by (1-Methylpiperidin-4-yl)acetonitrile leads to an increase in the levels of glutamate and acetylcholine in the brain . This increase in neurotransmitter levels can enhance cognitive function, making this compound potentially useful in the treatment of cognitive decline associated with disorders like Alzheimer’s disease .

Pharmacokinetics

It has potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, excellent selectivity, and no Cytochrome P450 liabilities .

Result of Action

The molecular and cellular effects of (1-Methylpiperidin-4-yl)acetonitrile’s action primarily involve changes in neurotransmitter levels in the brain. By antagonizing the 5-HT6 receptor, it increases the levels of glutamate and acetylcholine, which can enhance cognitive function .

Action Environment

The action, efficacy, and stability of (1-Methylpiperidin-4-yl)acetonitrile can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other substances can potentially affect its action

属性

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJIGGBWHGOSQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666183 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164926-88-9 |

Source

|

| Record name | (1-Methylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。